

Analytical methods for the quantification of Ethyl 4-methylpiperidine-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-methylpiperidine-4-carboxylate

Cat. No.: B033826

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Application Note: Quantitative Analysis of Ethyl 4-methylpiperidine-4-carboxylate

Introduction

Ethyl 4-methylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.^{[1][2][3][4]} Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of **Ethyl 4-methylpiperidine-4-carboxylate** in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

- Chemical Formula: C₉H₁₇NO₂
- Molecular Weight: 171.24 g/mol
- Structure:

/ CH₂ CH₂ \ / NH | CH₂-CH₂

- CAS Number: 103039-88-9^[5]

Analytical Methods

Two primary methods are presented for the quantification of **Ethyl 4-methylpiperidine-4-carboxylate**: HPLC-UV for routine analysis and GC-MS for higher sensitivity and selectivity, particularly in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **Ethyl 4-methylpiperidine-4-carboxylate** in bulk drug substances and simple formulations. Since the target analyte lacks a strong chromophore, indirect UV detection or derivatization may be necessary for trace-level quantification. The following protocol outlines a derivatization approach.^[6]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

- Instrumentation:
 - High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
 - Data acquisition and processing software.
- Chemicals and Reagents:
 - **Ethyl 4-methylpiperidine-4-carboxylate** standard (97% purity or higher).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Formic acid (AR grade).
 - Derivatizing agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl).^[6]
 - Borate buffer (pH 9.0).
- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Program: Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 470 nm (after derivatization with NBD-Cl).
- Injection Volume: 10 µL.
- Sample Preparation and Derivatization:
 - Standard Preparation: Prepare a stock solution of **Ethyl 4-methylpiperidine-4-carboxylate** (1 mg/mL) in acetonitrile. Create a series of working standards by diluting the stock solution.
 - Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an appropriate concentration.
 - Derivatization Procedure:
 1. To 100 µL of the standard or sample solution, add 200 µL of borate buffer (pH 9.0).
 2. Add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile).
 3. Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
 4. Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.
 5. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of **Ethyl 4-methylpiperidine-4-carboxylate** in complex matrices such as biological fluids.^{[7][8]} Direct analysis is possible due to the volatility of the compound.

Experimental Protocol: GC-MS

- Instrumentation:
 - Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
 - Autosampler.
 - Data acquisition and processing software.
- Chemicals and Reagents:
 - **Ethyl 4-methylpiperidine-4-carboxylate** standard (97% purity or higher).
 - Methanol (GC grade).
 - Dichloromethane (GC grade).
 - Internal Standard (IS): e.g., Methyl piperidine-4-carboxylate.^[9]
- Chromatographic and Mass Spectrometric Conditions:
 - GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.^[10]
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Splitless (1 µL injection volume).
 - Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
 - **Ethyl 4-methylpiperidine-4-carboxylate**: m/z 171 (M+), 142, 114, 82.
 - Internal Standard (Methyl piperidine-4-carboxylate): m/z 143 (M+), 114, 84.
- Sample Preparation:
 - Standard Preparation: Prepare a stock solution of **Ethyl 4-methylpiperidine-4-carboxylate** and the internal standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solutions.
 - Sample Extraction (from a biological matrix):
 1. To 1 mL of the sample, add the internal standard.
 2. Perform a liquid-liquid extraction with 5 mL of dichloromethane.
 3. Vortex for 2 minutes and centrifuge.
 4. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 5. Reconstitute the residue in 100 µL of methanol for GC-MS analysis.[10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | HPLC-UV (with Derivatization) | GC-MS |
|-------------------------------|-------------------------------|---------------|
| Linearity (r^2) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |

Visualizations

Below are diagrams illustrating the experimental workflows.



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Caption: HPLC-UV with derivatization workflow.



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Caption: GC-MS with liquid-liquid extraction workflow.

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